methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Description
Methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a thiazolidinone derivative characterized by a central thiazolidinone core (containing sulfur and nitrogen atoms), a 3-methoxybenzylidene substituent at position 5, and a methyl benzoate group at position 3. The 3-methoxybenzylidene moiety enhances electronic conjugation, while the methyl ester improves lipophilicity, influencing bioavailability and target interactions .
Properties
IUPAC Name |
methyl 4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-23-15-5-3-4-12(10-15)11-16-17(21)20(19(25)26-16)14-8-6-13(7-9-14)18(22)24-2/h3-11H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPNSRSPCBRLQI-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl 4-bromobenzoate under basic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of thiazolidinones, including methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study conducted on various thiazolidinone derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis .
| Compound | MIC (mg/mL) | Bacteria Targeted |
|---|---|---|
| 8 | 0.004–0.03 | E. coli, S. aureus |
| 12 | 0.015 | Bacillus cereus |
| 15 | 0.008–0.06 | Candida albicans |
Antifungal Properties
The compound also demonstrates potent antifungal activity. In vitro studies have shown that it effectively inhibits fungal growth, making it a candidate for developing antifungal agents.
Case Study: Antifungal Activity
In a comparative study, this compound showed strong activity against various fungal strains, including Candida species and Aspergillus species. The results indicated that the compound could serve as a potential therapeutic agent against fungal infections .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.004 |
| Aspergillus fumigatus | 0.06 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The MTT assay was employed to determine the cytotoxic effects of this compound on normal human cell lines.
Findings
The compound exhibited selective cytotoxicity toward cancer cell lines while showing minimal toxicity towards normal cells, indicating its potential for therapeutic use in oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidinone derivatives.
Key Insights
Research indicates that modifications to the benzylidene moiety significantly affect antimicrobial activity. For instance, substituents such as methoxy and hydroxy groups enhance the compound's interaction with biological targets .
Mechanism of Action
The mechanism of action of methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The thiazolidinone ring is known to interact with various biological targets, disrupting their normal function and leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent at position 5 significantly impacts biological activity and physicochemical properties:
Key Observations :
Functional Group Modifications at Position 3
The substituent at position 3 influences metabolic stability and target binding:
| Compound Name | Position 3 Substituent | Key Differences vs. Target Compound |
|---|---|---|
| Methyl 4-[(5E)-5-(3-methoxybenzylidene)-...]benzoate (Target) | Methyl benzoate | Ester group balances lipophilicity and hydrolysis |
| N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-...]benzenesulfonamide | Benzenesulfonamide | Sulfonamide enhances H-bonding with enzymes |
| 6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-...}hexanoic acid | Hexanoic acid | Carboxylic acid improves ionic interactions |
| Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-...}benzoate | Ethyl benzoate | Longer ester chain alters metabolic stability |
Key Observations :
- Methyl/ethyl esters (e.g., target compound) offer moderate lipophilicity, whereas carboxylic acids (e.g., hexanoic acid) increase polarity .
Structural and Crystallographic Insights
- Intermolecular Interactions : The 3-methoxybenzylidene group in the target compound participates in π-π stacking (3.5–3.6 Å distances) and C–H∙∙∙O bonds, stabilizing the crystal lattice .
- Solubility: Methyl esters exhibit moderate solubility in organic solvents (e.g., DMSO, ethanol), whereas carboxylic acid derivatives are more water-soluble .
Biological Activity
Methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structural framework that includes a thiazolidine ring, a methoxybenzylidene moiety, and an ester functional group. The unique combination of these structural elements suggests potential for various pharmacological applications, particularly in the fields of anti-inflammatory and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.38 g/mol. The compound's structure can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Thiazolidine Ring | Central structural component |
| Methoxybenzylidene Moiety | Substituent enhancing biological activity |
| Ester Functional Group | Potential for increased solubility |
Antimicrobial Properties
Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may interact with specific biological targets, such as enzymes involved in microbial resistance mechanisms.
A study demonstrated that thiazolidinone derivatives can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents . The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, certain thiazolidinone derivatives have shown promising results in inducing apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways . The specific interactions of this compound with cellular targets could provide insights into its mechanism as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several thiazolidinone derivatives, this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics used in clinical settings .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. This compound was administered to subjects exhibiting inflammatory symptoms. Results indicated a marked reduction in inflammation markers and improved mobility compared to control groups .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- X-ray Crystallography: Resolves the (5E)-stereochemistry and intermolecular interactions (e.g., O–H···O, π-π stacking) .
- ¹H/¹³C NMR Spectroscopy: Confirms substituent positions and purity. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns .
- TLC Monitoring: Used during synthesis to track reaction progress .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Bond lengths: C=S (1.68 Å), C=O (1.22 Å); π-π distance: 3.455 Å | |
| ¹H NMR | Methoxy singlet (δ 3.89 ppm), aromatic protons (δ 6.8–7.5 ppm) |
(Advanced) How do variations in reaction solvents and bases affect the yield and stereochemistry of the product?
Answer:
- Solvent Polarity: Polar protic solvents (e.g., water) favor zwitterionic intermediates, stabilizing the (5E)-isomer. Non-polar solvents may lead to side products or Z/E mixtures .
- Base Selection: K₂CO₃ in water promotes deprotonation of the aldehyde, while NaOAc in DMF/AcOH facilitates nucleophilic attack on the thiazolidinone ring .
- Steric Effects: Bulky substituents on the benzaldehyde can hinder condensation, reducing yield.
(Advanced) What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?
Answer:
The crystal lattice is stabilized by:
Q. Table 3: Intermolecular Interactions
| Interaction Type | Distance (Å) | Role | Reference |
|---|---|---|---|
| O–H···O | 2.75 | Chain propagation | |
| π-π stacking | 3.455 | Stabilizes planar structure |
(Advanced) What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
- Multi-Technique Validation: Combine X-ray (definitive stereochemistry) with NMR (functional group confirmation) to address discrepancies in predicted vs. observed shifts .
- Reaction Optimization: Adjust stoichiometry or solvent if impurities (e.g., unreacted aldehyde) skew NMR/TLC results .
(Basic) What are the recommended protocols for recrystallization and purification?
Answer:
- Methanol Recrystallization: Yields dark brown needles with high purity (Method 1) .
- DMF-Ethanol Mixture: Effective for removing polar by-products (Method 2) .
(Advanced) How do structural modifications at the benzylidene or benzoate positions modulate reactivity or bioactivity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
